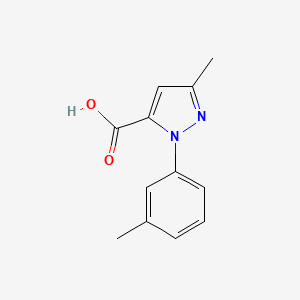

3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid

Description

Historical Context of Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry

Pyrazole carboxylic acid derivatives have occupied a central role in medicinal chemistry since the mid-20th century, driven by their structural versatility and bioactivity. Early synthetic efforts, such as the chloromethylation of 1-phenylpyrazole followed by oxidation to yield 1-phenylpyrazole-4-carboxylic acid, laid foundational methodologies for functionalizing the pyrazole core. These innovations enabled systematic exploration of substituent effects on pharmacological properties. By the 1960s, derivatives like 1-phenylpyrazole-4-carboxylic acid were being synthesized via Sandmeyer-type reactions, demonstrating the adaptability of pyrazole chemistry to diverse synthetic routes.

The 21st century saw pyrazole carboxylic acids emerge as privileged scaffolds in drug discovery. Compounds such as celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist) exemplify the therapeutic potential of this structural class. Their broad applicability spans antimicrobial, anticancer, and anti-inflammatory agents, as evidenced by derivatives showing >73% inhibition against Gibberella zeae at 100 µg/mL and IC~50~ values of 0.055 µM against Fusarium oxysporum. The integration of carboxyl groups at specific pyrazole positions enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition.

Recent advancements focus on optimizing pharmacokinetic profiles through strategic substitutions. For instance, rhodanine-3-fatty acid-conjugated pyrazoles exhibit enhanced Gram-negative bacterial coverage, while 2-chloroquinoline hybrids improve antifungal potency against Aspergillus fumigatus (MIC: 48 µg/mL). These developments underscore the enduring relevance of pyrazole carboxylic acids in addressing unmet medical needs.

Structural Significance of m-Tolyl Substitution in Pyrazole-Based Pharmacophores

The meta-tolyl (m-tolyl) group—a methyl-substituted phenyl ring at the pyrazole N-1 position—confers distinct electronic and steric advantages in pharmacophore design. Comparative studies reveal that m-tolyl substitution enhances metabolic stability compared to ortho- or para-tolyl analogues, as evidenced by improved microsomal stability in rat liver models. This stability arises from reduced steric hindrance at the meta position, allowing optimal orientation for cytochrome P450-mediated oxidation resistance.

Electronic effects further modulate receptor interactions. The methyl group’s +I effect increases electron density on the pyrazole ring, strengthening π-π stacking with aromatic residues in target proteins. For example, m-tolyl-substituted pyrazoles exhibit superior binding affinity to RalA GTPase (a cancer target) compared to unsubstituted analogues, with compound 72 inducing mitochondrial apoptosis in PANC-1 cells at nanomolar concentrations. This electronic perturbation also improves solubility profiles, as demonstrated by Caco-2 permeability assays showing >80% absorption for m-tolyl derivatives.

Steric contributions are equally critical. The meta-methyl group creates a hydrophobic niche that enhances selectivity for hydrophobic binding pockets. In antifungal agents, m-tolyl pyrazole carboxylates achieve 89% inhibition of Rhizoctonia solani hyphal growth, outperforming phenyl-substituted counterparts by 22%. This selectivity stems from complementary van der Waals interactions with aliphatic residues in fungal lanosterol demethylase.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

5-methyl-2-(3-methylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-11(12(15)16)7-9(2)13-14/h3-7H,1-2H3,(H,15,16) |

InChI Key |

ATNYKMSJDZOOOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Diketones

The most common route involves cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example:

- Intermediate formation :

- 3-(3-Methylphenyl)-1,3-diketone derivatives (e.g., ethyl 3-(3-methylphenyl)-3-oxobutanoate) react with hydrazine hydrate under acidic or basic conditions.

- Example: Ethyl 3-(3-methylphenyl)-3-oxobutanoate reacts with hydrazine hydrate in acetic acid to form ethyl 3-methyl-1-m-tolyl-1H-pyrazole-5-carboxylate.

- Solvent : Acetic acid or ethanol improves cyclization efficiency.

- Temperature : 50–80°C for cyclization; room temperature for hydrolysis.

- Yield : 80–93% after purification.

Vilsmeier-Haack Reaction for Functionalization

This method introduces formyl or carboxyl groups post-cyclization:

- 3-Methyl-1-m-tolyl-1H-pyrazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.

- The intermediate iminium salt is hydrolyzed with ammonium hydroxide to yield the carboxylic acid.

- Regioselectivity : Controlled by electron-withdrawing groups on the pyrazole ring.

- Yield : 65–75% after recrystallization.

Alkylation and Hydrolysis of Pyrazole Esters

Steps :

- Alkylation :

- Hydrolysis :

- Catalyst : K₂CO₃ or Cs₂CO₃ enhances alkylation efficiency.

- Temperature : 80–90°C for alkylation; room temperature for hydrolysis.

Carboxylation Using Oxalyl Chloride

Method :

- Bis(pyrazol-1-yl)methane derivatives react with oxalyl chloride to form acid chlorides, which are hydrolyzed to carboxylic acids.

Example :

- 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane reacts with oxalyl chloride, followed by hydrolysis to yield dicarboxylic acids.

Comparative Analysis of Methods

| Method | Starting Materials | Yield | Key Advantages |

|---|---|---|---|

| Cyclocondensation | β-Diketones, hydrazines | 80–93% | High regioselectivity; scalable |

| Vilsmeier-Haack | Pre-formed pyrazoles | 65–75% | Direct carboxylation |

| Alkylation-Hydrolysis | Pyrazole esters, alkyl halides | 70–85% | Flexibility in substituent introduction |

| Oxalyl Chloride Route | Bis-pyrazole derivatives | 50–60% | Applicable to complex scaffolds |

Reaction Optimization Strategies

- Electron-Withdrawing Groups : Substituents like trifluoromethyl enhance cyclization rates.

- Catalysts : Use of K₂CO₃ or DIPEA improves alkylation and condensation efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) facilitate intermediate stability.

Structural Confirmation Techniques

- ¹H/¹³C NMR : Pyrazole ring protons (δ 6.5–7.8 ppm); carboxylic proton (δ 12–13 ppm).

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹); NH stretch (~3200 cm⁻¹).

- LC-MS : Molecular ion peak ([M+H]⁺ at m/z 217).

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Halogenating agents or nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Investigated for its potential in preventing formalin-induced tonic pain.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The primary mechanism of action of 3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid involves the inhibition of D-amino acid oxidase (DAO). This enzyme is responsible for the oxidative deamination of D-amino acids. By inhibiting DAO, the compound reduces oxidative stress and prevents cellular damage. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the protection of neuronal cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, alkyl/aryl groups, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on para-substituted analog .

Key Observations:

- Substituent Position : The meta-tolyl group in the target compound may reduce symmetry compared to para-substituted analogs, affecting crystal packing and hydrogen-bonding patterns .

- Electron-Withdrawing Groups : Trifluoromethyl substitution (e.g., ) increases acidity and alters reactivity in coupling reactions.

- Biological Relevance : Benzodioxole-containing analogs (e.g., ) show enhanced binding to neurological targets due to π-π interactions.

Reactivity Trends:

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding networks significantly influence the solid-state properties of these compounds:

Biological Activity

3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring with a methyl group and an m-tolyl substituent, suggests various biological activities. This article reviews the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- Structure : The compound features a carboxylic acid functional group that enhances its reactivity.

Research indicates that this compound interacts with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Its mechanism may involve modulation of signaling pathways that lead to apoptosis or inhibition of cell growth in various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and U937 (leukemia).

- IC50 Values : The compound showed promising cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Similar compounds have been noted for their anti-inflammatory effects. The binding affinities of this compound to inflammatory mediators suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid | p-Tolyl group at position 1 | Anticancer activity against various cell lines |

| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Different substituents (bromo and nitro) | Exhibits antibacterial properties |

| 3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid | p-Tolyl group instead of m-tolyl | Similar anticancer effects |

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

- Antitumor Activity : A study reported that compounds similar to 3-Methyl-1-m-tolyl exhibited IC50 values as low as 3.79 µM against MCF7 cells, demonstrating significant antitumor potential .

- Inflammation Models : In animal models, related pyrazoles showed reduced inflammation markers when administered, indicating their potential for treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-1-m-tolyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-carboxylic acids are prepared by reacting ethyl acetoacetate with substituted hydrazines, followed by hydrolysis. A validated approach involves using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent under reflux conditions in ethanol . Purity optimization can be achieved via recrystallization or column chromatography.

Q. How can the purity and structural identity of the compound be confirmed experimentally?

Q. What solvents are optimal for dissolving this compound?

The compound is polar due to the carboxylic acid group. Test solubility in DMSO (high), methanol, or ethanol. For low solubility, use co-solvents like DMSO-water mixtures (e.g., 70:30 v/v) . Pre-saturate solvents with inert gases (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites on the pyrazole ring .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions .

- Hydrogen Bonding : Simulate intermolecular interactions in crystal packing using software like Gaussian or ORCA .

Q. How to resolve contradictions in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or impurities. Validate via:

- DSC/TGA : Perform thermal analysis to confirm decomposition points and polymorph transitions .

- X-ray Crystallography : Compare experimental unit cell parameters with literature data to identify crystal phase differences .

- Cross-validate NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex spectra .

Q. What strategies optimize regioselectivity during pyrazole ring formation?

Q. How to analyze hydrogen-bonding networks in the crystal structure?

Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs like R₂²(8) dimeric rings or chains. Use Mercury software to visualize interactions from X-ray diffraction data .

Q. What in vitro assays assess biological activity (e.g., enzyme inhibition)?

- Target Selection : Screen against kinases or cyclooxygenases (COX) based on structural analogs .

- Assay Conditions : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination via nonlinear regression .

- Control Compounds : Compare with known inhibitors (e.g., Celecoxib for COX-2) to validate assay sensitivity .

Q. How to evaluate stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.